9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
The compound “9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It belongs to the class of quinazolinones, which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is noted for its efficiency, yielding good results without the need for a catalyst .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives, has been established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The compound shows interactions with various other compounds. For instance, compounds 3d and 3e variants showed maximum affinity towards the standard drug isoniazid according to analysis of Autodock data .Scientific Research Applications
Antihistaminic Agents
Triazoloquinazolinone derivatives have been explored for their potential as H1-antihistaminic agents. Research by Alagarsamy et al. (2009) identified compounds within this class that demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to traditional antihistamines. These findings suggest these compounds could serve as prototypes for new classes of antihistaminic drugs (Alagarsamy et al., 2009).
Antimicrobial Activity
El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate. These compounds were screened for their antimicrobial activity, indicating potential applications in fighting microbial infections (El‐Kazak & Ibrahim, 2013).
Anticancer and Vascular Disrupting Agents
Driowya et al. (2016) reported on triazoloquinazolinone-based compounds designed as conformationally restricted CA-4 analogues. These compounds were tested for their tubulin polymerization and growth inhibitory activities, with certain derivatives showing potent anticancer activity and effects consistent with vasculature damaging activity (Driowya et al., 2016).
Antihypertensive Activity
Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity in spontaneously hypertensive rats. The findings suggested significant antihypertensive activity, with one compound showing superiority over the reference standard prazocin, highlighting the therapeutic potential of these derivatives in hypertension management (Alagarsamy & Pathak, 2007).
Future Directions
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-5-33-19-12-6-16(7-13-19)23-22-20(14-26(2,3)15-21(22)31)27-25-28-24(29-30(23)25)17-8-10-18(32-4)11-9-17/h6-13,23H,5,14-15H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYTMQKGGZNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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